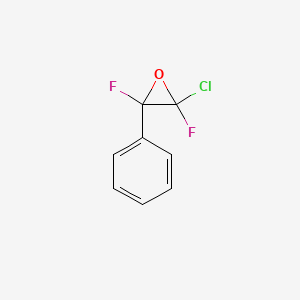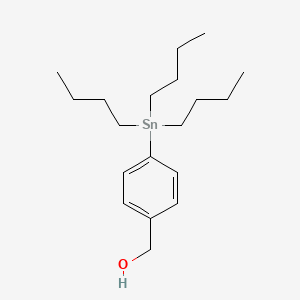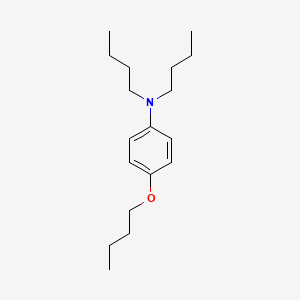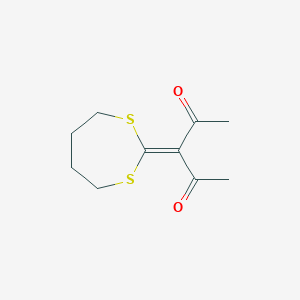
3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione is a chemical compound known for its unique structure and properties. It is often used as a non-thiolic, odorless equivalent of propane-1,3-dithiol in various chemical reactions. This compound has gained attention due to its efficiency and practicality in thioacetalization reactions, making it a valuable reagent in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the use of p-dodecylbenzenesulfonic acid as a catalyst under solvent-free conditions . The process is efficient and yields high amounts of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Industrial production also emphasizes the use of environmentally friendly catalysts and solvents to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione undergoes various chemical reactions, including:
Thioacetalization: It reacts with aldehydes and ketones to form dithioacetals.
Oxidation: It can be oxidized using reagents like KMnO4 and OsO4.
Reduction: It undergoes reduction with agents such as NaBH4 and LiAlH4.
Common Reagents and Conditions
- p-Dodecylbenzenesulfonic acid in water or solvent-free conditions.
Oxidation: KMnO4, OsO4, CrO3.
Reduction: NaBH4, LiAlH4.
Major Products Formed
Thioacetalization: Dithioacetals.
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thioacetals.
Aplicaciones Científicas De Investigación
3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of carbonyl compounds.
Biology: Employed in the study of enzyme mechanisms involving sulfur-containing compounds.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione involves its role as a thioacetalization reagent. It reacts with carbonyl compounds to form stable dithioacetals, protecting the carbonyl group from further reactions. This protection is crucial in multi-step organic syntheses where selective reactivity is required .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dithianes
- 1,3-Dithiolanes
- 3,3-Dimethyl-2,4-pentane dione
Uniqueness
3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione stands out due to its non-thiolic, odorless nature, making it more user-friendly compared to traditional thiol-based reagents. Its efficiency in thioacetalization reactions under mild conditions also highlights its superiority over similar compounds .
Propiedades
Número CAS |
160300-24-3 |
|---|---|
Fórmula molecular |
C10H14O2S2 |
Peso molecular |
230.4 g/mol |
Nombre IUPAC |
3-(1,3-dithiepan-2-ylidene)pentane-2,4-dione |
InChI |
InChI=1S/C10H14O2S2/c1-7(11)9(8(2)12)10-13-5-3-4-6-14-10/h3-6H2,1-2H3 |
Clave InChI |
DZGWEYSXYAPRBY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=C1SCCCCS1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



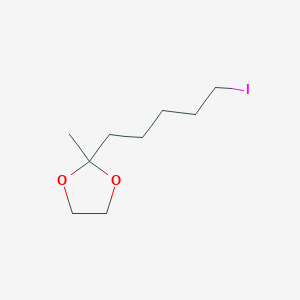
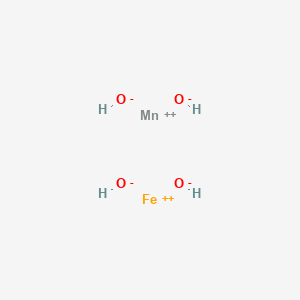
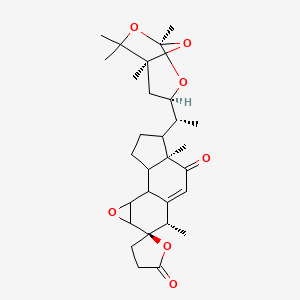
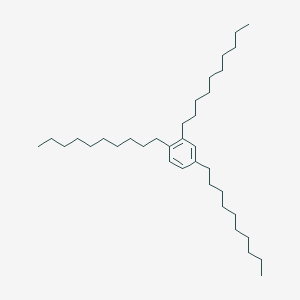

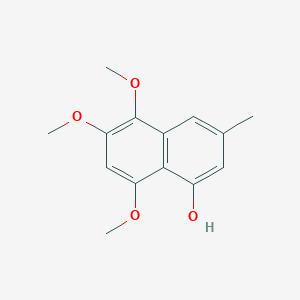
![1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14283325.png)
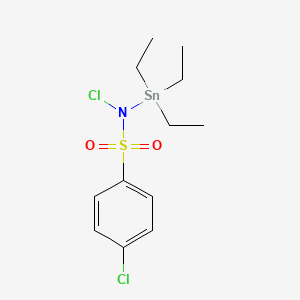
![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)
